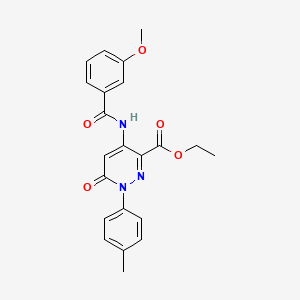

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGLJODFZRXZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

Introduction of the Methoxybenzamido Group: This step involves the reaction of the pyridazine intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Addition of the Methylphenyl Group: The final step includes the coupling of the intermediate with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Dihydropyridazine Family

Key structural analogs and their differences are summarized below:

Key Observations

Substituent Effects on Physicochemical Properties: The 3-methoxybenzamido group in the target compound introduces a hydrogen-bond donor/acceptor site, which is absent in analogs like 12e and 12g (which feature cyano or trifluoromethyl groups). This could enhance solubility or receptor binding . Compounds with electron-withdrawing groups (e.g., 12g’s CF₃) typically exhibit lower yields (40%) compared to electron-donating groups (e.g., 12e’s methoxy: 81% yield) .

Synthetic Challenges: The benzamido group in the target compound may require additional protection/deprotection steps during synthesis, unlike simpler derivatives with cyano or ester groups .

Research Tools and Methodologies

- Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural determination of pyridazine derivatives, enabling precise analysis of substituent effects on molecular conformation .

- Spectroscopic Characterization : $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and mass spectrometry (MS) are standard for verifying substituent positions and purity, as demonstrated for analogs in .

Biological Activity

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyridazine ring with various functional groups that enhance its reactivity and potential biological applications. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of Functional Groups : Employing nucleophilic or electrophilic substitution reactions to introduce methoxybenzamido and ethyl ester groups.

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activity. For example:

- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the structure can enhance activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Certain derivatives have been tested for antifungal properties, with some exhibiting moderate to strong activity against fungi such as Candida albicans and Aspergillus niger .

Cytotoxic Effects

The cytotoxicity of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated using several assays:

- Brine Shrimp Lethality Assay : This assay indicated significant cytotoxic activity, suggesting potential applications in cancer therapeutics .

- Cell Line Studies : Research involving various cancer cell lines has shown that the compound can induce apoptosis, highlighting its potential as an anticancer agent .

The biological activity of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thereby modulating metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate | Thiophene ring | Moderate antibacterial |

| 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide | Imidazole ring | Anticancer activity |

These comparisons reveal that while similar compounds may share certain biological activities, the specific combination of functional groups in ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate contributes to its unique profile.

Case Studies

Several case studies highlight the application of this compound in various therapeutic contexts:

- Cancer Research : In vitro studies have shown that the compound significantly reduces cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Infection Models : Animal models treated with this compound demonstrated reduced bacterial load in infections caused by resistant strains, indicating its therapeutic promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.